molecular formula C12H18ClN B13891125 3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride CAS No. 1402672-61-0

3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride

Cat. No.: B13891125
CAS No.: 1402672-61-0
M. Wt: 211.73 g/mol
InChI Key: QSLNWJHIURCCSI-UHFFFAOYSA-N
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Description

3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound’s structure includes a pyrrolidine ring substituted with a 3-methylphenylmethyl group, and it is typically available as a hydrochloride salt to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride can be achieved through several synthetic routes. One common method involves the alkylation of pyrrolidine with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3-phenylpyrrolidine
  • 1,3-Dimethyl-3-phenylpyrrolidine
  • 2-Methyl-3-phenylpyrrolidine

Uniqueness

3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenylmethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

CAS No.

1402672-61-0

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

3-[(3-methylphenyl)methyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-10-3-2-4-11(7-10)8-12-5-6-13-9-12;/h2-4,7,12-13H,5-6,8-9H2,1H3;1H

InChI Key

QSLNWJHIURCCSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2CCNC2.Cl

Origin of Product

United States

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